molecular formula C9H10O2 B143161 4'-Hydroxypropiophenone CAS No. 70-70-2

4'-Hydroxypropiophenone

Cat. No.: B143161
CAS No.: 70-70-2
M. Wt: 150.17 g/mol
InChI Key: RARSHUDCJQSEFJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Paroxypropione, also known as 4’-Hydroxypropiophenone, is a synthetic nonsteroidal estrogen . Its primary targets are the estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development .

Mode of Action

Paroxypropione interacts with its targets, the estrogen receptors, by binding to them . This binding can trigger a series of cellular responses, leading to changes in the expression of specific genes that are regulated by these receptors . It’s important to note that paroxypropione possesses relatively low affinity for the estrogen receptor .

Biochemical Pathways

Given its structural similarity to other estrogens, it’s likely that it affects pathways related to estrogen signaling . These pathways can have downstream effects on a variety of biological processes, including cell growth, differentiation, and reproduction .

Pharmacokinetics

Like other estrogens, it’s likely that it is well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Paroxypropione’s action are primarily related to its role as an estrogen . By binding to estrogen receptors, it can influence the expression of genes regulated by these receptors, leading to changes in cell function . Due to its relatively low affinity for the estrogen receptor, it must be given at high dosages to achieve significant estrogenic and antigonadotropic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paroxypropione. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . Furthermore, individual factors, such as a person’s age, sex, health status, and genetic makeup, can also influence how Paroxypropione is metabolized and how effectively it works .

Chemical Reactions Analysis

Paroxypropione undergoes various chemical reactions, including:

Properties

IUPAC Name

1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARSHUDCJQSEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023426
Record name Paroxypropione
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-70-2
Record name 4′-Hydroxypropiophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=70-70-2
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Record name Paroxypropione [INN:DCF]
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Record name Paroxypropione
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Record name 4'-Hydroxypropiophenone
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Record name 4'-Hydroxypropiophenone
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Record name 1-Propanone, 1-(4-hydroxyphenyl)-
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Record name Paroxypropione
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Record name Paroxypropione
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Record name PAROXYPROPIONE
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Synthesis routes and methods

Procedure details

While 20 g (0.121 mmol) of 1-(4-methoxyphenyl)-1-propanone (7) prepared in Example 1-2 were added to 139 ml (2.4 mol) of acetic acid and stirred, 270 ml (2.4 mmol) of 48% bromic acid were added. Subsequently, the temperature was gradually increased to 100° C. and stirring under reflux was continued for 18 hr. The temperature was decreased to room temperature, and ethyl acetate was added, and organic layer was washed with water. Thereafter, the organic layer was washed with a saturated aqueous solution of potassium carbonate, then concentrated under reduced pressure, after which the precipitated solid was recrystallized with ethyl acetate/n-hexane system, and filtered, thus obtaining 12.7 g (yield: 70%) of a title compound (8) as a solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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